3-Isobutyl-1H-pyrazole-5-carboxylic acid
CAS No.: 92933-49-8
Cat. No.: VC21107948
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92933-49-8 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |
| Standard InChI Key | OCAWPZXEVMMJMI-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=CC(=NN1)C(=O)O |
| Canonical SMILES | CC(C)CC1=CC(=NN1)C(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
3-Isobutyl-1H-pyrazole-5-carboxylic acid features a five-membered heterocyclic pyrazole ring with two nitrogen atoms at positions 1 and 2. The compound's distinctive functional groups include:
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An isobutyl (2-methylpropyl) substituent at position 3
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A carboxylic acid group at position 5
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An unsubstituted nitrogen at position 1 (1H)
Based on structural analysis of similar compounds, we can infer the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | Approximately 168.19 g/mol |
| LogP | Estimated 1.5-2.0 |
| Hydrogen Bond Donors | 2 (N-H and COOH) |
| Hydrogen Bond Acceptors | 3 (ring N, C=O, OH) |
The structural similarity to 5-Isobutyl-1H-pyrazole-3-carboxylic acid (with a similarity score of 0.98) suggests comparable physicochemical properties, though with distinct reactivity patterns due to the different positioning of functional groups .
Physical Properties
While specific physical property data for 3-Isobutyl-1H-pyrazole-5-carboxylic acid is limited in the available literature, extrapolation from related compounds suggests:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Moderate solubility in polar organic solvents such as alcohols and limited solubility in water, with increased aqueous solubility at higher pH due to deprotonation of the carboxylic acid group
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Melting point: Expected to be in the range of 120-180°C based on similar pyrazole carboxylic acids
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid likely follows similar routes to those used for structurally related pyrazole derivatives. Based on the synthesis methods for similar compounds, potential synthetic pathways include:
Cyclization Method
This approach involves the cyclization of appropriate hydrazine derivatives with β-ketoesters:
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Reaction of hydrazine with an appropriate isobutyl-substituted β-ketoester
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Cyclization to form the pyrazole ring
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Hydrolysis of the ester group to yield the carboxylic acid
Multi-step Synthesis
Drawing from the synthesis of 1-Methyl-3-isopropyl-1H-pyrazole-5-carboxylic acid, a potential multi-step approach may involve:
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Initial reaction in ethanol at -5°C for approximately 2 hours
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Subsequent treatment with sodium hydroxide in water at 80°C for about 4 hours
Reaction Conditions and Considerations
Based on synthesis information for related compounds:
| Reaction Step | Conditions | Reagents | Duration |
|---|---|---|---|
| Initial Formation | Low temperature (-5°C) | Ethanol as solvent | ~2 hours |
| Hydrolysis | Elevated temperature (80°C) | Sodium hydroxide, water | ~4 hours |
| Purification | Room temperature | Acidification, recrystallization | Variable |
The synthesis likely requires careful control of reaction conditions to ensure regioselectivity in the formation of the pyrazole ring and to prevent side reactions .
Applications and Research
Pharmaceutical Research
Pyrazole derivatives similar to 3-Isobutyl-1H-pyrazole-5-carboxylic acid have demonstrated significant potential in medicinal chemistry due to their diverse biological activities:
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Potential anti-inflammatory properties due to structural similarities with established anti-inflammatory pyrazole derivatives
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Possible enzyme inhibitory activity, particularly against kinases and proteases
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Potential as scaffolds for developing receptor modulators
The carboxylic acid functionality provides an important point for further derivatization, enabling the creation of esters, amides, and other functional derivatives with potentially enhanced biological activities.
Agricultural Applications
Structural analogs of 3-Isobutyl-1H-pyrazole-5-carboxylic acid have been explored in agrochemical research:
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As potential plant growth regulators
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In the development of novel fungicides and herbicides
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As intermediate compounds in the synthesis of more complex agrochemical agents
Chemical Research Applications
The compound serves as a valuable building block in organic synthesis:
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As a precursor for more complex heterocyclic systems
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In the development of novel materials with specific electronic or optical properties
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As a model compound for studying structure-activity relationships in pyrazole chemistry
Comparison with Similar Compounds
Structural Analogs
Several structurally related compounds provide insight into the properties and potential applications of 3-Isobutyl-1H-pyrazole-5-carboxylic acid:
Structure-Activity Relationships
Analyzing the structural variations among these analogs provides insights into structure-activity relationships:
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N-substitution (as seen in 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid) tends to enhance lipophilicity and may improve membrane permeability in biological systems
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The position of substituents on the pyrazole ring significantly influences biological activity and physicochemical properties
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The presence of additional functional groups (such as the methoxycarbonyl in 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid) creates opportunities for additional interactions in biological systems
Analytical Characterization
NMR Spectroscopy
Expected key signals in ¹H-NMR:
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A singlet for the pyrazole C-H proton
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A complex splitting pattern for the isobutyl group, including a doublet for the methyl groups, a multiplet for the CH proton, and a doublet for the CH₂ group
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A broad singlet for the carboxylic acid proton
Infrared Spectroscopy
Anticipated characteristic IR bands:
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A broad O-H stretching band from the carboxylic acid (3200-2800 cm⁻¹)
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C=O stretching of the carboxylic acid (approximately 1700 cm⁻¹)
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C=N and C=C stretching bands typical of the pyrazole ring (1600-1400 cm⁻¹)
Chromatographic Properties
Based on the properties of similar compounds, 3-Isobutyl-1H-pyrazole-5-carboxylic acid would likely demonstrate:
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Good retention on reverse-phase HPLC columns
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Detection using UV absorption, typically at wavelengths around 220-280 nm
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Improved resolution in acidic mobile phases due to suppression of carboxylic acid ionization
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